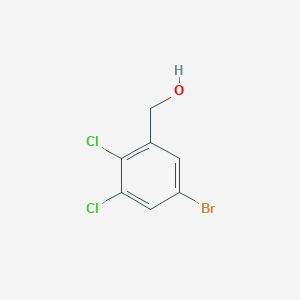

(5-Bromo-2,3-dichlorophenyl)methanol

Description

Properties

IUPAC Name |

(5-bromo-2,3-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKWXDANHBFNLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Aromatic Precursors

One common approach is starting from a suitably substituted aromatic compound, such as dichlorobenzene derivatives, followed by bromination at the 5-position. According to a patent process for related compounds, acetanilide derivatives can be selectively chlorinated and brominated under controlled conditions:

- Chlorination of acetanilide derivatives in glacial acetic acid with sodium acetate at temperatures below 35°C yields dichlorinated acetanilides.

- Subsequent bromination is carefully conducted by adding bromine dropwise to avoid multiple bromination.

- The reaction mixture is then subjected to deacetylation by heating (100-120°C) to remove the acetanilide protecting group.

- Diazotization and reduction steps convert the aniline derivatives to the corresponding halogenated benzene compounds with high regioselectivity and yield (~54% for 1-bromo-3,5-dichlorobenzene).

This method highlights the importance of stepwise halogenation and functional group manipulation to achieve the desired substitution pattern.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) can be introduced via reduction of corresponding aldehydes or halomethyl intermediates:

- Starting from 5-bromo-2,3-dichlorobenzaldehyde, reduction with mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can yield (5-Bromo-2,3-dichlorophenyl)methanol.

- Alternatively, halomethyl derivatives (e.g., bromomethyl or chloromethyl intermediates) can be converted to alcohols via nucleophilic substitution with hydroxide ions under controlled conditions.

Detailed Research Findings and Reaction Conditions

Notes on Reaction Optimization and Scale-Up

- The use of acetanilide as a starting material is advantageous due to its accessibility and selectivity in halogenation steps.

- Controlling temperature and halogen addition rates is critical to avoid polysubstitution.

- The diazotization-reduction sequence is a reliable method to replace amino groups with hydrogen, facilitating the formation of the halogenated benzene core.

- Reduction of aldehydes to alcohols is generally high-yielding and mild, preserving sensitive halogen substituents.

- Continuous or batch processing under inert atmosphere (nitrogen) improves reaction safety and product purity.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Selective Chlorination | Chlorination of acetanilide | Cl2, glacial acetic acid, NaOAc, <35°C | High regioselectivity | Requires careful temperature control |

| Bromination | Bromination of dichloroaniline | Br2 in acetic acid, controlled addition | Good yield, selective bromination | Handling of bromine hazardous |

| Deacetylation | Heating | 100-120°C for 30-60 min | Efficient removal of protecting group | Requires heating step |

| Diazotization and Reduction | NaNO2 at 0°C, NaH2PO2 | Mild conditions | Converts amino to hydrogen | Sensitive to temperature |

| Aldehyde Formation | Oxidation (literature standard) | Various oxidants | Prepares alcohol precursor | Not detailed in patents |

| Reduction to Alcohol | NaBH4 or catalytic hydrogenation | Mild reducing agents | High yield, mild conditions | Sensitive to over-reduction |

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-dichlorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the halogen substituents, yielding simpler benzyl alcohol derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: 5-Bromo-2,3-dichlorobenzaldehyde or 5-Bromo-2,3-dichlorobenzoic acid.

Reduction: 2,3-Dichlorobenzyl alcohol.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Research

One notable application of (5-Bromo-2,3-dichlorophenyl)methanol is as a synthetic intermediate in the development of antidiabetic drugs. Research has shown that derivatives of this compound exhibit potential hypoglycemic effects, making them candidates for further pharmaceutical development . The compound's structural features allow for modifications that can enhance biological activity.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth . This suggests potential applications in developing new antimicrobial agents.

Synthesis of Thioesters

This compound has been utilized in the synthesis of thioesters from thioamides and hydroxyaryl alcohols. This reaction is facilitated by phosphoric acid as a catalyst and highlights the compound's utility in creating complex organic molecules that are significant in drug discovery and industrial applications .

Nucleophilic Substitution Reactions

The compound can participate in nucleophilic substitution reactions, where the hydroxyl group (-OH) acts as a leaving group. This property is exploited to synthesize various substituted aromatic compounds that are valuable in different chemical industries .

Polymer Chemistry

In material science, this compound can serve as a building block for polymers with specific functionalities. Its bromine and chlorine substituents can facilitate cross-linking or enhance the thermal stability of polymeric materials . This application is particularly relevant in developing high-performance materials for electronics and coatings.

Case Study 1: Antimicrobial Derivative Development

A study published in the Journal of Organic Chemistry explored various derivatives of this compound for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased antibacterial potency compared to the parent compound .

Case Study 2: Synthesis Protocols Using Thioamides

Research conducted by Leclerc et al. demonstrated an efficient synthesis protocol involving this compound and thioamides to produce diverse thioester compounds. The study highlighted the role of phenolic -OH as a directing group in these reactions, showcasing the compound's versatility in organic synthesis .

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-dichlorophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5-Bromo-2,4-Dichlorophenol (): Substituents: Bromine (position 5), chlorine (positions 2 and 4), and a hydroxyl group. The chlorine at position 4 (para to the hydroxyl) creates a stronger electron-withdrawing effect compared to chlorine at position 3 in the target compound. This difference may alter acidity (pKa) and reactivity in electrophilic substitution reactions. Applications: Used as a disinfectant or precursor in agrochemical synthesis due to its stabilized phenolic structure .

- 5-Bromo-2,3-dihydroxybenzoic Acid (): Substituents: Bromine (position 5), hydroxyl groups (positions 2 and 3), and a carboxylic acid group. The target compound’s hydroxymethyl group offers similar polarity but lacks the ionizable carboxylic acid .

Ring System and Functional Group Variations

(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl)ethyl]propanamide ():

- Structure: A chiral brominated indenyl amide with a propanamide side chain.

- The amide group and stereochemistry enable specific biological interactions, making it an intermediate in synthesizing Ramelteon, a melatonin receptor agonist. The target compound’s simpler structure lacks such targeted bioactivity .

Data Table: Key Properties of Compared Compounds

Biological Activity

(5-Bromo-2,3-dichlorophenyl)methanol, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities. This article aims to summarize the available research findings, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its bromine and chlorine substituents on the phenyl ring, which contribute to its biological properties. The compound's structure can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of halogen atoms, which can influence the compound's reactivity and binding affinity.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. Key studies include:

- Inhibition of Cancer Cell Proliferation : A study evaluated the compound's effects on the MDA-MB-231 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations as low as 0.1 µM, with an observed IC50 value that suggests strong cytotoxic activity compared to other compounds tested in similar conditions .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by flow cytometry assays showing increased early and late apoptotic cells after treatment. Specifically, at 0.1 µM concentration, a substantial percentage of cells were found to be late apoptotic .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of electron-withdrawing groups (like bromine and chlorine) enhances its cytotoxic potency. Comparative studies with similar compounds have shown that modifications to the phenolic structure can lead to variations in biological activity, emphasizing the importance of SAR in drug design .

Case Study 1: Breast Cancer Treatment

A specific investigation into the effects of this compound on breast cancer cells revealed promising results. In vitro assays demonstrated that treatment with this compound led to a significant decrease in cell proliferation and induced apoptosis at concentrations relevant for therapeutic applications.

| Concentration (µM) | % Viability | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

|---|---|---|---|

| 0.1 | 56.79 | 3.16 | 27.72 |

| 1 | 69.6 | 3.02 | 14.24 |

These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-2,3-dichlorophenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reduction of the corresponding aldehyde precursor. A standard approach involves sodium borohydride (NaBH₄) in a methanol/water solvent system. For example, (5-Bromo-2-methoxyphenyl)methanol was prepared by reducing the aldehyde with NaBH₄ (1.0 equiv.) in methanol, yielding a 94% conversion after 24 hours at room temperature . Adjusting stoichiometry (e.g., 1.2 equiv. of NaBH₄) or solvent polarity (e.g., THF instead of methanol) may optimize yields for halogen-dense analogs like this compound. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the benzylic -CH₂OH protons (δ ~4.6 ppm, split due to coupling with adjacent substituents) and aromatic protons (δ ~6.7–7.4 ppm, split patterns depend on substitution) .

- X-ray crystallography : Resolves molecular geometry, hydrogen-bonding networks, and halogen interactions. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone revealed a planar aromatic system with intermolecular O-H···O bonds .

- FT-IR : Confirms hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and C-Br/C-Cl vibrations (550–750 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., methanol, HCl).

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How do the electronic and steric effects of bromo/dichloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and Br groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing oxidative coupling. For Suzuki-Miyaura reactions, steric hindrance at the 2,3-dichloro positions may necessitate bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C). DFT studies on similar bromo-chloro systems suggest that the LUMO is localized on the halogenated ring, favoring nucleophilic attack at the para-methanol position .

Q. Can computational modeling (e.g., DFT) predict the catalytic activity of this compound in polymer synthesis?

- Methodological Answer : Yes. Density Functional Theory (DFT) calculations can model the compound’s electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict its role as a monomer. For instance, copolymerization with styrene (as in Scheme 2 of ) requires assessing the electron-donating capacity of the -CH₂OH group. DFT-derived Fukui indices can identify reactive sites for radical initiation or chain propagation .

Q. What role does this compound play in antimicrobial agent development?

- Methodological Answer : The compound’s halogenated aromatic core can disrupt bacterial membranes or inhibit enzymes (e.g., cytochrome P450). In analogs like 6,8-dibromoquinazolinones, the bromo-chloro motif enhanced activity against S. aureus (MIC: 2–4 µg/mL) by increasing lipophilicity and membrane penetration . Structure-Activity Relationship (SAR) studies should compare substituent effects (e.g., replacing Cl with F) on bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.